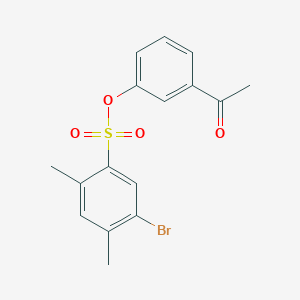

1-(2-Bromo-4-nitrophenyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Derivative Formation

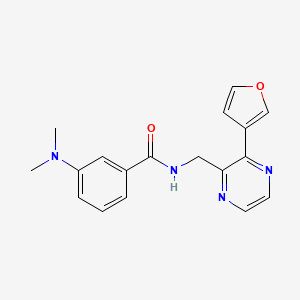

Preparation of 2-Nitroalkan-1-ols : A method using an indium-promoted reaction of bromonitromethane with aldehydes to prepare 2-nitroalkan-1-ols, which can be used to create branched iminosugar derivatives, including hydroxymethyl branched polyhydroxylated azepanes (Soengas & Estévez, 2010).

NH-Vinylogous Amide Production : The reaction of 4-nitrophenacyl bromide with azepane-2-thione results in NH-vinylogous amide (enaminone) compounds, demonstrating potential in chemical synthesis (Mthembu et al., 2012).

Chemical Transformation and Reactivity

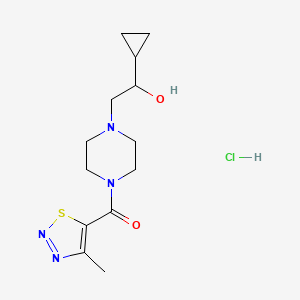

Radical Cyclization : Radical cyclization of certain azetidin-2-ones yields bicyclic beta-lactams and subsequently leads to novel 2-(1-alkoxy-2-hydroxyethyl)piperidines and azepanes (Leemans et al., 2008).

Polymer Synthesis : Nitrophenyl derivatives, like 1-(2-Bromo-4-nitrophenyl)azepane, are used in the synthesis of polymers with optical storage capabilities. These azo polymers exhibit unique properties like high photoinduced birefringence (Meng et al., 1996).

Ionic Liquid Applications

- Creation of Ionic Liquids : Azepane serves as a starting material for synthesizing a new family of room temperature ionic liquids, indicating potential in green chemistry and industrial applications (Belhocine et al., 2011).

Antimicrobial Activity

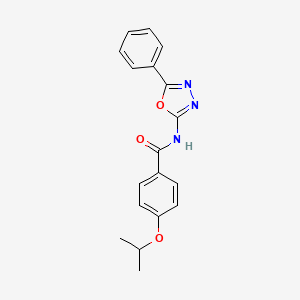

- Antibacterial Properties : Azo compounds derived from azepane show antibacterial activity against strains like S. aureus and E. coli, indicating potential in developing new antimicrobial agents (Kabra et al., 2014).

Synthesis of Functionalized Compounds

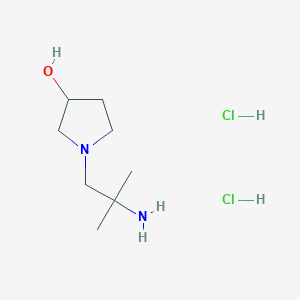

- Functionalized Piperidine and Azepane Derivatives : α-Bromo eneformamides and enecarbamates are used to synthesize α-arylated and alkenylated piperidine and azepane derivatives, showing applications in medicinal chemistry (Bassler et al., 2015).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that bromo-nitrophenyl compounds can participate in electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s potential to participate in electrophilic aromatic substitution suggests it could influence pathways involving aromatic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact 1-(2-bromo-4-nitrophenyl)azepane is currently lacking .

Properties

IUPAC Name |

1-(2-bromo-4-nitrophenyl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c13-11-9-10(15(16)17)5-6-12(11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBSQLNUPMSUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2464139.png)

![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2464140.png)

![N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2464147.png)

![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)

![4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2464155.png)